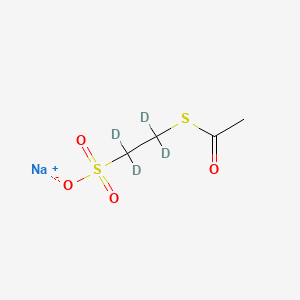
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is a deuterated compound used primarily in scientific research. It is a labeled analogue of 2-Acetylthioethanesulfonic Acid Sodium Salt, which is an impurity of Mesna. Mesna is a medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide .
Métodos De Preparación
The preparation of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves the synthesis of its non-deuterated counterpart followed by the introduction of deuterium atoms. The synthetic route typically includes the reaction of ethanethioic acid with sulfoethyl ester under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a biochemical for proteomics research, helping to study protein structures and functions.
Biology: It is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It is used as a reference compound in the development and testing of new drugs.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves its interaction with molecular targets and pathways. As a labeled analogue, it helps in tracing and studying the metabolic pathways and reactions in which its non-deuterated counterpart is involved. This compound is particularly useful in studying the pharmacokinetics and pharmacodynamics of Mesna and related compounds .
Comparación Con Compuestos Similares
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart and other similar compounds. Similar compounds include:
2-Acetylthioethanesulfonic Acid Sodium Salt: The non-deuterated version used as an impurity of Mesna.
Mesna: A medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide.
Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt: Another related compound used in similar research applications.
Propiedades
Fórmula molecular |
C4H7NaO4S2 |
|---|---|
Peso molecular |
210.2 g/mol |
Nombre IUPAC |
sodium;2-acetylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
InChI |
InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1/i2D2,3D2; |
Clave InChI |
UJIOMPDETDVHAO-DAHDXRBSSA-M |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C.[Na+] |
SMILES canónico |
CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)




